molecular formula C17H16N4O6S B2510917 methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-77-5

methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2510917
M. Wt: 404.4
InChI Key: PKKCIPDHSCHDEP-UHFFFAOYSA-N
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Description

The compound of interest, methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thienopyridine, which is a class of compounds that have been extensively studied for their potential pharmacological properties, including their role as calcium channel blockers . The thienopyridine derivatives are characterized by a fused thiophene and pyridine ring system, which can be modified at various positions to yield compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related thienopyridine derivatives typically involves the formation of the core heterocyclic structure followed by functionalization at various positions on the ring system. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a related compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate nitrobenzamido substituent.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, was determined by X-ray diffraction, revealing specific features of its molecular packing in the crystal . Similar structural analysis would be expected for the compound of interest to understand its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Thienopyridine derivatives can undergo various chemical reactions, including electrochemical oxidation. For example, the electrochemical oxidation of a dihydropyridine calcium blocker derivative resulted in the formation of several products, including pyridine and dimeric forms, through a mechanism involving one-electron oxidation followed by deprotonation and radical coupling . These types of reactions could provide insights into the reactivity and stability of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives, such as melting points, solubility, and spectroscopic characteristics, are crucial for understanding their behavior in different environments. For instance, the asymmetric synthesis of a chiral dihydropyridine derivative yielded a compound with a specific melting point and optical rotation, which were characterized by polarimetry and nuclear magnetic resonance spectroscopy . Similar analyses would be necessary for the compound to determine its physical state, purity, and stereochemistry.

Scientific Research Applications

Vasodilator and Antihypertensive Activities

Methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives have been synthesized and explored for their potential in vasodilator and antihypertensive activities. Studies have shown that certain compounds within this group exhibit potent coronary vasodilator and antihypertensive activities, suggesting their potential use in cardiovascular treatments (Adachi et al., 1988).

Stability and HPLC Analysis

The stability of solutions of these compounds has been investigated using High-Performance Liquid Chromatography (HPLC). It was established that these solutions are stable for up to a month when stored in specific conditions, highlighting their potential for pharmaceutical applications (Kažoka et al., 2007).

Synthesis and Intramolecular Cyclizations

Research has also focused on the synthesis of these compounds through various chemical reactions, including palladium-catalyzed couplings and intramolecular cyclizations. These methods have facilitated the creation of diverse derivatives, expanding the potential applications of these compounds in chemical and pharmaceutical research (Calhelha & Queiroz, 2010).

Inhibitory Activity Against Cancer Cell Lines

Certain derivatives of methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have shown potent inhibitory activity against specific cancer cell lines, such as the ovarian cancer cell line IGROV1. This suggests a potential avenue for developing anti-cancer agents (Al-huniti et al., 2007).

Cytotoxicity Towards Leukemia Cells

Further studies have evaluated the cytotoxicity of these compounds towards sensitive and multidrug-resistant leukemia cells. Some compounds demonstrated significant growth inhibitory activity, indicating their potential utility in developing treatments for leukemia (Al-Trawneh et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

methyl 3-carbamoyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-27-17(24)20-6-5-11-12(8-20)28-16(13(11)14(18)22)19-15(23)9-3-2-4-10(7-9)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKCIPDHSCHDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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